Methyl 2-((3-(2-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((3-(2-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a fluorophenyl group, a benzopyran ring, and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-(2-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the benzopyran intermediate.
Esterification: The final step involves the esterification of the resulting compound with methyl propanoate under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-(2-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-((3-(2-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-((3-(2-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-3-(2-fluorophenyl)propanoate
- Methyl 3-((4-fluoro-2-nitrophenyl)amino)propanoate
Uniqueness
Methyl 2-((3-(2-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate is unique due to its specific combination of a fluorophenyl group, a benzopyran ring, and a propanoate ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
131814-57-8 |
---|---|
Molecular Formula |
C19H15FO5 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
methyl 2-[3-(2-fluorophenyl)-4-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C19H15FO5/c1-11(19(22)23-2)25-12-7-8-14-17(9-12)24-10-15(18(14)21)13-5-3-4-6-16(13)20/h3-11H,1-2H3 |
InChI Key |
VAQYDTIMHYEPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.